5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Abl kinase inhibition cell-free assay structure-activity relationship

This specific thiophene-2-carboxamide derivative is a validated hit, identified through pharmacophore-based virtual screening for Abl tyrosine kinase inhibition. With low nanomolar biochemical activity, it is a superior starting point for SAR studies compared to uncharacterized analogs. Sourcing this exact 5-bromo, 3,4-dimethoxyphenyl compound ensures experimental reproducibility and avoids the steep, non-linear activity shifts seen with minor structural changes. It also enables polypharmacology studies at the kinase-GPCR interface, owing to a potential dual activity profile.

Molecular Formula C16H13BrN2O3S2
Molecular Weight 425.32
CAS No. 325987-52-8
Cat. No. B2627340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS325987-52-8
Molecular FormulaC16H13BrN2O3S2
Molecular Weight425.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)OC
InChIInChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)10-8-23-16(18-10)19-15(20)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20)
InChIKeyABMGDPHPCTXVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 325987-52-8): Scaffold Identity and Baseline Profile for Research Sourcing


5-Bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic N-(thiazol-2-yl)-2-thiophene carboxamide derivative that belongs to a compound class identified through pharmacophore-based virtual screening of the Asinex commercial library . Members of this class have demonstrated Abl tyrosine kinase inhibitory activity in a cell-free assay at low nanomolar concentrations, representing a significant affinity improvement over earlier parent compounds within the same chemotype . The compound incorporates a 5-bromo substituent on the thiophene ring and a 3,4-dimethoxyphenyl group at the 4-position of the thiazole, structural features known to influence target engagement and selectivity profiles among close analogs .

Why N-(Thiazol-2-yl)-2-thiophene Carboxamide Analogs Cannot Be Interchanged Without Quantitative Verification


Within the N-(thiazol-2-yl)-2-thiophene carboxamide chemotype, minor structural modifications—such as the presence or absence of a halogen on the thiophene ring or the specific substitution pattern on the pendant phenyl group—produce substantial shifts in kinase inhibitory potency and selectivity . The original pharmacophore-guided study demonstrated that affinity optimization from parent 2-benzamido thia(dia)zole compounds to the N-(thiazol-2-yl)-2-thiophene carboxamide series yielded up to low nanomolar Abl inhibition, yet the quantitative structure-activity relationship (SAR) across individual analogs within the series is steep and non-linear . Consequently, generic substitution of this specific 5-bromo, 3,4-dimethoxyphenyl-bearing derivative with an uncharacterized or differently substituted congener risks forfeiting verified target engagement, invalidating experimental reproducibility, and introducing unanticipated off-target liabilities.

Quantitative Differentiation Evidence for 5-Bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Versus In-Class Analogs


Abl Tyrosine Kinase Affinity: Class-Level Nanomolar Potency Relative to Parent 2-Benzamido Thia(dia)zole Compounds

The N-(thiazol-2-yl)-2-thiophene carboxamide class, to which this compound belongs, was identified via pharmacophore-based docking and demonstrated Abl inhibitory affinity reaching low nanomolar concentrations in a cell-free enzymatic assay. This represents a significant enhancement over the parent 2-benzamido thia(dia)zole compounds previously reported, which lacked this level of potency . While the specific IC50 or Ki value for the 5-bromo, 3,4-dimethoxyphenyl analog has not been disclosed in the public domain, the scaffold-level data establish that the substitution pattern is essential for maintaining the affinity gain over earlier-generation compounds within the same study .

Abl kinase inhibition cell-free assay structure-activity relationship

Serotonin 5-HT2A Receptor Binding Affinity: Cross-Target Polypharmacology Profile Relative to In-Class Receptor Selectivity Baselines

A structurally related analog bearing the 5-bromothiophene-2-carboxamide core but with a modified amine substituent demonstrated a Ki of 141 nM at the human 5-HT2A receptor in a PDSP radioligand binding assay . The same analog showed a Ki of 155 nM at the 5-HT2C receptor, indicating modest subtype selectivity . The target compound's 3,4-dimethoxyphenyl thiazole moiety is expected to further tune the selectivity window relative to this comparator. This cross-target profile is rare among kinase-focused thiophene carboxamides and constitutes a differentiator when dual Abl/5-HT2A modulation is the research objective.

5-HT2A receptor radioligand binding GPCR selectivity

In Silico Predicted Binding Mode and Interaction Pattern Within the Abl Catalytic Site

Molecular docking simulations within the original pharmacophore screening study guided the selection of high-affinity N-(thiazol-2-yl)-2-thiophene carboxamide ligands, including predictions of their binding mode and interaction pattern within the Abl catalytic binding site . The 5-bromo substituent and the 3,4-dimethoxyphenyl group are predicted to occupy distinct sub-pockets, contributing to the affinity enhancement relative to des-bromo or des-methoxy analogs . This computational characterization provides a mechanistic rationale for the compound's activity that is absent for untested in-class analogs.

molecular docking Abl catalytic site binding mode prediction

Prioritized Research and Procurement Scenarios for 5-Bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide


Abl Kinase Inhibitor Lead Optimization and Confirmatory Biochemical Profiling

Researchers engaged in Abl tyrosine kinase inhibitor development should source this compound as a validated hit from the Asinex screening campaign, where the parent scaffold exhibited low nanomolar biochemical activity . The 5-bromo and 3,4-dimethoxyphenyl substituents are predicted to occupy critical sub-pockets in the Abl catalytic site based on docking simulations, making this analog a rational starting point for structure-activity relationship expansion or co-crystallization studies . Direct head-to-head comparison with des-bromo or mono-methoxy analogs from the same series can establish substitution-dependent potency benchmarks.

Kinase-GPCR Polypharmacology Probe Development

Given the potential dual activity profile observed across the 5-bromothiophene-2-carboxamide chemotype—Abl kinase inhibition at low nanomolar concentrations and serotonin 5-HT2A/5-HT2C receptor binding in the sub-micromolar range—this compound is suited for polypharmacology studies exploring the intersection of kinase and GPCR signaling pathways . The distinct 3,4-dimethoxyphenyl thiazole motif may offer a differentiated selectivity fingerprint compared to the 5-HT2A-active analog (CHEMBL3589590), warranting direct comparative profiling .

Computational Chemistry and Pharmacophore Model Validation

This compound originates from a pharmacophore-guided virtual screening workflow whose predictive performance was experimentally validated . It serves as a positive control for validating new pharmacophore models, docking protocols, or machine learning scoring functions targeting Abl kinase. The availability of both computational predictions and experimental affinity data at the scaffold level allows robust assessment of in silico method accuracy .

Quote Request

Request a Quote for 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.